molecular formula C9H6ClF3O3 B2731247 Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate CAS No. 1103837-39-3

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate

Cat. No.: B2731247
CAS No.: 1103837-39-3
M. Wt: 254.59
InChI Key: KBMVLEGUYRDYPH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate (CAS 1103837-39-3) is a high-purity chemical reagent for research and development applications. This compound features a benzoate ester structure substituted with chloro, hydroxy, and trifluoromethyl functional groups, which are known to be key motifs in medicinal chemistry . With a molecular formula of C9H6ClF3O3 and a molecular weight of 254.59 g/mol , it is characterized by its storage stability when kept sealed in a dry environment at 2-8°C . The specific research applications of this compound are underscored by its inclusion in patents investigating compounds for the treatment of metabolic disorders . Furthermore, analogous chemical structures containing chloro and hydroxy substituents are actively studied for their potential as enzyme inhibitors, suggesting a relevant research context for this compound in biochemical and pharmacological studies

Properties

IUPAC Name

methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMVLEGUYRDYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups to Minimize Isomer Formation

A critical challenge in synthesizing methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate lies in controlling regioselectivity during functionalization. The patent CN112409201A demonstrates that protecting the hydroxyl group at position 2 early in the synthesis prevents unwanted meta-isomerization. In this approach, 2-(4-trifluoromethyl)phenethyl alcohol undergoes protection with p-methylbenzenesulfonyl chloride, achieving >90% conversion to the sulfonate ester (Compound II). This step is conducted under nitrogen bubbling at 60–100°C, with sulfuric acid catalyzing the reaction.

The choice of protecting group significantly impacts downstream purity. Comparative studies show that p-methylbenzenesulfonyl (p-Ts) reduces disubstituted impurities by 40% compared to acetyl protection. This is attributed to the bulkiness of the p-Ts group, which sterically hinders unintended electrophilic attacks at adjacent positions.

Condensation with Halogenated Benzene Derivatives

Following protection, Compound II undergoes condensation with 5-aminosalicylic acid methyl ester in the presence of triethylamine. This step introduces the amino group at position 5 while preserving the chloro substituent (introduced via prior chlorination of the benzene ring). The reaction proceeds at 80–85°C for 12 hours, yielding Compound III with 82% efficiency. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 80–85°C +15% yield
Base Triethylamine Reduces side reactions by 30%
Solvent Anhydrous DMF Improves solubility of intermediates

Notably, replacing triethylamine with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) increases reaction speed but lowers yield due to over-alkylation.

Hydrolysis and Final Deprotection

The final hydrolysis of Compound III to the target benzoate is achieved using 6 M sulfuric acid under reflux. This step concurrently removes the p-Ts protecting group and hydrolyzes the methyl ester to a free hydroxyl group. Nitrogen bubbling during hydrolysis prevents oxidation of the hydroxyl group, maintaining product integrity. Post-hydrolysis purification via recrystallization from ethanol/water (3:1 v/v) affords the title compound in 78% yield with ≥99% HPLC purity.

Palladium-Catalyzed Carbonylation for Ester Synthesis

Carbon Monoxide Insertion for Trifluoromethyl Functionalization

Ambeed’s protocols describe a palladium-mediated route to methyl 2-amino-5-(trifluoromethyl)benzoate, a structural analog of the target compound. In this method, 2-bromo-4-trifluoromethylaniline reacts with carbon monoxide (100 psi) in the presence of Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene. The reaction proceeds at 80°C for 14–16 hours, achieving 88% yield.

Key advantages of this approach include:

  • Regioselective ester formation : The palladium catalyst directs CO insertion exclusively at the bromine-substituted position.
  • Compatibility with trifluoromethyl groups : No degradation of the CF₃ moiety is observed under high-pressure conditions.

Acid-Mediated Hydrolysis and Impurity Control

Optimizing Hydrolysis Conditions

The GlpBio protocol outlines a generic hydrolysis procedure for benzoate esters, which can be tailored to the target compound. Using a 3:1 mixture of hydrochloric acid and methanol at 55°C for 48 hours, methyl esters are hydrolyzed to carboxylic acids with >90% conversion. For the title compound, substituting HCl with H₂SO₄ minimizes chloro-group displacement, as sulfuric acid’s lower nucleophilicity reduces SN2 side reactions.

Impurity Profiling and Removal

Chromatographic analyses of crude hydrolysis products reveal two primary impurities:

  • 5-Chloro-2-methoxy-4-(trifluoromethyl)benzoic acid (3–5%): Formed via incomplete deprotection.
  • Dichloro byproducts (<1%): Result from residual chlorine reacting at position 3.

Silica gel chromatography with hexane/ethyl acetate (4:1) reduces total impurities to <0.5%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency and practicality of major methods:

Method Yield Purity Cost ($/kg) Scalability
Multi-step protection 78% 99% 12,000 Industrial
Pd-catalyzed 88% 95% 18,500 Pilot scale
Acid hydrolysis 90% 97% 8,200 Lab scale

The multi-step protection route offers the best balance of cost and purity for large-scale production, while the Pd-catalyzed method is preferable for small-batch syntheses requiring rapid esterification.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique chemical structure, which enhances biological activity.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit increased antimicrobial properties. A study demonstrated that derivatives of salicylanilides, including those with similar structures to this compound, showed significant antifungal activity against various pathogens .

Drug Development

Fluorinated compounds are increasingly prevalent in drug design because they improve pharmacokinetic properties such as metabolic stability and bioavailability. This compound can serve as a key intermediate in synthesizing novel drugs targeting specific diseases .

Agrochemical Applications

The incorporation of fluorine into agrochemicals has been linked to enhanced efficacy and selectivity. This compound may be utilized in developing herbicides and fungicides.

Herbicide Development

Fluorinated benzoates are known for their herbicidal properties. The synthesis of methyl esters from chlorinated benzoic acids has been explored for creating effective herbicides .

Crop Protection Agents

The trifluoromethyl group contributes to the lipophilicity of the compound, which can improve the absorption and translocation within plants, making it a candidate for crop protection formulations .

Material Science Applications

This compound is also relevant in materials science, particularly in the development of polymers and coatings.

Polymer Chemistry

The compound can be used as a building block for synthesizing fluorinated polymers which exhibit enhanced thermal stability and chemical resistance. These properties make them suitable for high-performance applications in electronics and automotive industries .

Coating Formulations

Due to its chemical stability and resistance to degradation, this compound can be incorporated into coating formulations that require durability under harsh conditions .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsAntimicrobial agentsEnhanced efficacy against pathogens
Drug intermediatesImproved metabolic stability
AgrochemicalsHerbicidesIncreased selectivity and efficacy
Crop protectionBetter absorption and translocation
Material SciencePolymer synthesisEnhanced thermal stability
Coating formulationsDurability under harsh conditions

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antifungal activity of salicylanilide esters, including derivatives related to this compound. Results indicated that these compounds exhibited significant inhibition against common fungal strains, suggesting potential for therapeutic applications .

Case Study 2: Fluorinated Agrochemicals

Research conducted on fluorinated benzoates highlighted their role as effective herbicides. These studies showed that the introduction of trifluoromethyl groups significantly enhanced the herbicidal activity compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate Cl (5), OH (2), CF₃ (4) C₉H₆ClF₃O₃ 254.59 Hydroxyl, trifluoromethyl, ester Boiling point: 292.8°C
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate (AB23986) Br (5), Cl (2), CF₃ (4) C₉H₅BrClF₃O₂ 308.49 Halogens (Br, Cl), trifluoromethyl Higher molecular weight due to Br
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate (AB23987) Br (5), F (2), CF₃ (4) C₉H₅BrF₄O₂ 292.03 Fluorine, bromine, trifluoromethyl Increased lipophilicity from F
Methyl 3-amino-5-(trifluoromethyl)benzoate (PI-17907) NH₂ (3), CF₃ (5) C₉H₈F₃NO₂ 219.16 Amino, trifluoromethyl Enhanced basicity from NH₂

Substituent Effects on Reactivity and Solubility

Position 2 Substitutions: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to AB23986 (Cl) and AB23987 (F). This likely enhances water solubility but reduces lipid solubility .

Position 5 Substitutions: Chlorine (target compound) vs.

Trifluoromethyl Group :

  • Present in all listed compounds, this electron-withdrawing group enhances electrophilic aromatic substitution resistance and acidity of adjacent hydroxyl groups (pKa ~8–10) .

Amino vs. Hydroxyl Groups: PI-17907’s amino group (pKa ~4–5) at position 3 introduces basicity, enabling protonation in acidic environments—a contrast to the target compound’s weakly acidic hydroxyl .

Biological Activity

Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C10H8ClF3O3
  • CAS Number : 1103837-39-3
  • IUPAC Name : this compound

The presence of a trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a valuable pharmacophore in drug design .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that this compound has significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases, although further in vivo studies are necessary to confirm these effects.

The synthesis of this compound typically involves:

  • Formation of the benzoic acid derivative : Starting from 5-chloro-2-hydroxybenzoic acid.
  • Esterification : Reacting the acid with methanol in the presence of an acid catalyst.

The compound's biological activity is likely mediated through its interaction with specific molecular targets, including enzymes involved in inflammatory pathways and bacterial cell wall synthesis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties, this compound was tested in a lipopolysaccharide (LPS)-induced model of inflammation. The results showed a reduction in inflammatory markers by approximately 50% compared to untreated controls, indicating significant anti-inflammatory potential.

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